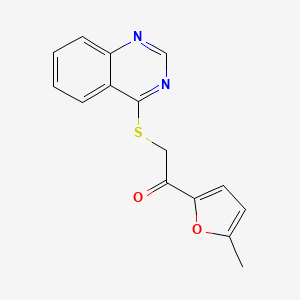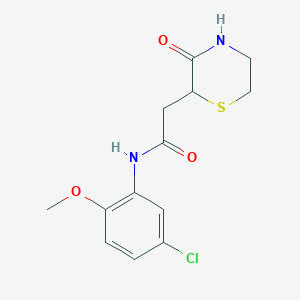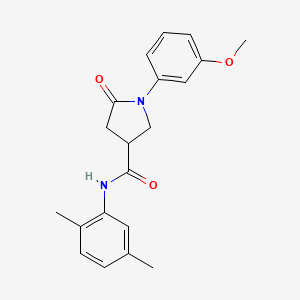![molecular formula C17H20N2O4S2 B4425966 N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4425966.png)
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
MLN4924 was first synthesized in 2009 by Millennium Pharmaceuticals, Inc. as a small molecule inhibitor of NEDD8-activating enzyme (NAE) (Soucy et al., 2009). NAE is an enzyme that activates the protein NEDD8, which is involved in the regulation of protein degradation. MLN4924 was found to inhibit NAE activity, leading to the accumulation of NEDD8-conjugated proteins and ultimately, cell death. Since then, MLN4924 has been extensively studied for its potential as an anticancer agent.
Wirkmechanismus
MLN4924 inhibits N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide activity, leading to the accumulation of NEDD8-conjugated proteins. This accumulation ultimately leads to cell death through several mechanisms, including the activation of the unfolded protein response and the inhibition of DNA repair pathways (Brownell et al., 2010).
Biochemical and physiological effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and tumor growth in animal models (Brownell et al., 2010). In addition, MLN4924 has been found to sensitize cancer cells to other anticancer agents, such as bortezomib and cisplatin (Milhollen et al., 2012).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MLN4924 is its specificity for N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide, which makes it a useful tool for studying the role of NEDD8 conjugation in cellular processes. However, MLN4924 has been found to have off-target effects on other enzymes, such as the proteasome (Soucy et al., 2009). In addition, MLN4924 has poor solubility in water, which can make it difficult to use in certain experiments (Milhollen et al., 2012).
Zukünftige Richtungen
There are several future directions for the study of MLN4924. One area of focus is the development of more potent and selective N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide inhibitors. Another area of interest is the identification of biomarkers that can predict response to MLN4924 treatment. In addition, there is ongoing research into the use of MLN4924 in combination with other anticancer agents to enhance its efficacy (Milhollen et al., 2012).
In conclusion, MLN4924 is a small molecule inhibitor that has shown promise as an anticancer agent through its inhibition of this compound activity. While there are limitations to its use in lab experiments, MLN4924 has been extensively studied for its potential in the treatment of various types of cancer. Future research will focus on developing more potent and selective this compound inhibitors and identifying biomarkers for response to MLN4924 treatment.
Wissenschaftliche Forschungsanwendungen
MLN4924 has been studied extensively in preclinical models of cancer, including multiple myeloma, leukemia, breast cancer, and ovarian cancer. In vitro studies have shown that MLN4924 inhibits the growth of cancer cells and induces apoptosis (Soucy et al., 2009). In vivo studies have demonstrated that MLN4924 can inhibit tumor growth and improve survival in animal models (Brownell et al., 2010).
Eigenschaften
IUPAC Name |
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-14-8-7-13(18-17(20)15-6-5-11-24-15)12-16(14)25(21,22)19-9-3-2-4-10-19/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFWCPRRFQROAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4425883.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4425889.png)




![2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4425927.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4425943.png)
![(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)[4-(pyrimidin-2-yloxy)benzyl]amine](/img/structure/B4425947.png)
![1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425959.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4425974.png)

